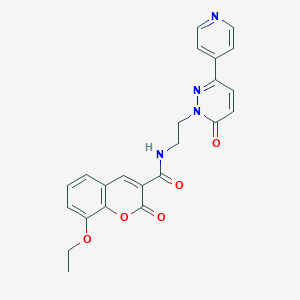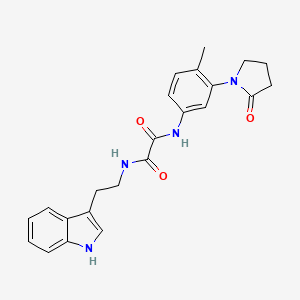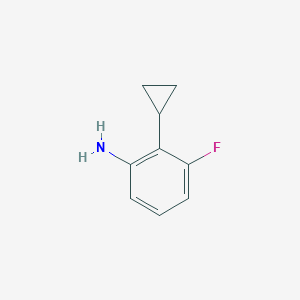![molecular formula C15H9ClF4N4O B2719137 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-96-9](/img/structure/B2719137.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H9ClF4N4O and its molecular weight is 372.71. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Characterization
A study focused on the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines elucidates the importance of such compounds in understanding molecular conformations and hydrogen bonding. These compounds, including variations with fluorophenyl groups, demonstrate significant similarities in molecular conformations and hydrogen bonding patterns, which are crucial for their potential applications in developing new materials and pharmaceuticals (Sagar et al., 2017).
Anticancer Properties
Another aspect of research involves the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. These compounds, showcasing structural similarity to the subject compound through their fluorophenyl and triazole moieties, highlight the role of specific functional groups in enhancing anticancer activity. The unique mechanism of tubulin inhibition provided by these structures offers insights into designing new anticancer therapies with improved efficacy and reduced resistance (Zhang et al., 2007).
Antifungal Applications
Further, the development of novel antifungal 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety, resonates with the structure of the chemical . These compounds, derived from similar synthetic routes, exhibit potent antifungal activities, indicating the broader utility of such structures in developing new antifungal agents. The research underscores the significance of fluorinated moieties in enhancing biological activity, offering avenues for the synthesis of more effective antifungal compounds (Eto et al., 2000).
Electronic and Optical Properties
The exploration of luminescent copoly(aryl ether)s incorporating electron-transporting segments, such as bis(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole, sheds light on the impact of trifluoromethyl and triazole groups on electronic and optical properties. These findings are pertinent to the development of advanced materials for optoelectronic applications, demonstrating how structural modifications can tailor the photophysical properties of organic compounds for specific technological uses (Chen & Chen, 2004).
Photophysical Properties and Sensing Applications
Lastly, the study of heteroleptic phosphorescent Ir(III) complexes incorporating phenylpyridine and triazol-pyridine derivatives highlights the versatility of such structures in fine-tuning the energy and nature of the lowest excited states. This research underscores the potential of using these complexes in sensing applications and organic light-emitting diodes (OLEDs), where the precise control over photophysical properties is crucial for performance enhancement (Avilov et al., 2007).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N4O/c1-8-22-24(13-12(16)6-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-10(17)3-5-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUHQXCBNCSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2719056.png)
![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)

![(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2719062.png)
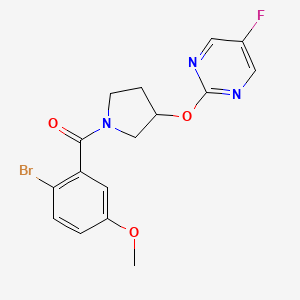

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
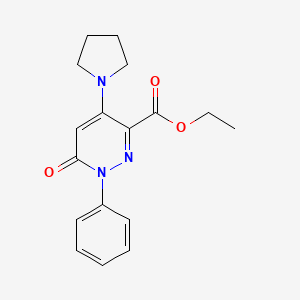
![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

